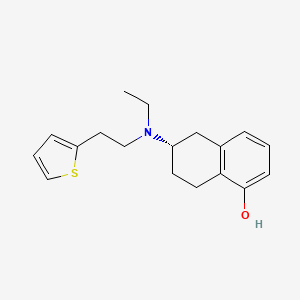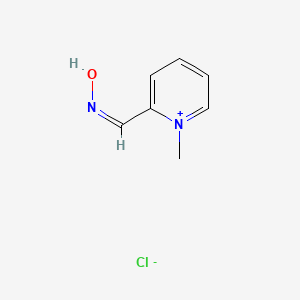![molecular formula C6H11NS B3321661 Hexahydro-1H-thieno[3,4-C]pyrrole CAS No. 1367960-59-5](/img/structure/B3321661.png)
Hexahydro-1H-thieno[3,4-C]pyrrole
Descripción general
Descripción
Hexahydro-1H-thieno[3,4-C]pyrrole is a chemical compound with the molecular formula C6H11NS . It is also known as cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of Hexahydro-1H-thieno[3,4-C]pyrrole is represented by the InChI code: 1S/C6H11NS.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H/t5-,6+; . The molecular weight of the compound is 165.69 .Physical And Chemical Properties Analysis
Hexahydro-1H-thieno[3,4-C]pyrrole is a solid compound . The compound has a molecular weight of 165.69 . The compound’s InChI code is 1S/C6H11NS.ClH/c1-5-3-8-4-6(5)2-7-1;/h5-7H,1-4H2;1H/t5-,6+; .Aplicaciones Científicas De Investigación
Organic Solar Cells
Hexahydro-1H-thieno[3,4-C]pyrrole, also known as Thieno[3,4-c]pyrrole-4,6-dione (TPD), is used in the construction of conjugated polymers for organic solar cells (OSCs). These polymers consist of electron-rich and electron-deficient units, with TPD serving as an electron-deficient unit . TPD-polymers have deep frontier energy levels, wide band gaps with absorption onset around 700 nm, and good charge transport properties .
Fullerene-based OSCs
TPD-polymers are used in fullerene-based OSCs. The TPD unit helps construct conjugated polymers for application in these OSCs .
Non-fullerene-based OSCs
TPD-polymers are also used in non-fullerene-based OSCs. The TPD unit helps construct conjugated polymers for application in these OSCs .
Large-area Devices
TPD-polymers have potential applications in OSCs towards large-area devices. Their design, synthesis, and optoelectrical properties make them suitable for this application .
Cost Reduction in OSCs
A key strategy in realizing the application of OSCs is to reduce material cost. A convenient synthetic route of TPD acceptor unit derivatives has been developed, which greatly minimizes the synthetic cost of the relevant polymer donors .
Construction of Polymer Donors
TPD units are used to construct polymer donors for highly efficient organic solar cells. This approach presents a low-cost method for synthesizing electron-deficient TPD units .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It has been suggested that the compound may undergo [3+2] cycloaddition reactions , which could potentially influence its interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by Hexahydro-1H-thieno[3,4-C]pyrrole are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Hexahydro-1H-thieno[3,4-C]pyrrole is currently unknown
Propiedades
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELORWUAPRVYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



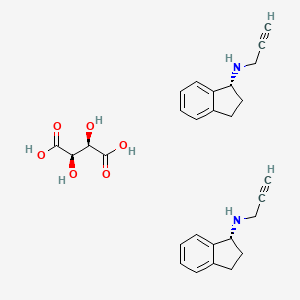
![1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one](/img/structure/B3321593.png)


![[(1S,2S,4S,5R)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B3321608.png)
![N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3321613.png)
![5-Bromo-[1,1'-biphenyl]-3-amine](/img/structure/B3321619.png)
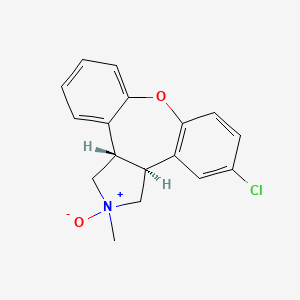
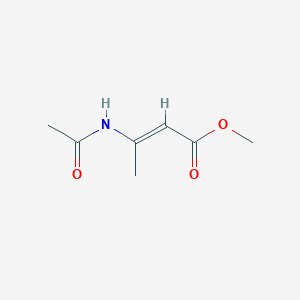
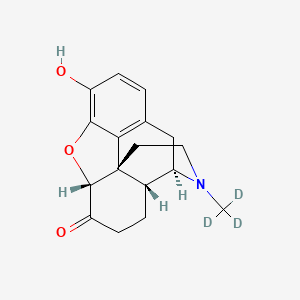
![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)
